

A Comprehensive Technical Guide to the Chemical Structure of Bipinnatin J

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the chemical structure of **Bipinnatin** J, a furanocembranoid diterpene isolated from the gorgonian octocoral Antillogorgia bipinnata (previously Pseudopterogorgia bipinnata).[1][2] **Bipinnatin** J is a noteworthy marine natural product due to its unique structural features and its role as a potential biosynthetic precursor to more complex diterpenes.[1][3] This document outlines the spectroscopic data integral to its structural elucidation, details the experimental methodologies employed, and visualizes the logical workflows and biosynthetic pathways associated with this compound.

Chemical Structure and Properties

Bipinnatin J is characterized by a 14-membered macrocyclic ring containing a furan and a butenolide moiety.[1][4] Its chemical properties are summarized in the table below.



Identifier	Value	
IUPAC Name	(2Z,5S,11S,12S)-12-Hydroxy-11-isopropenyl- 3,14-dimethyl-6,16- dioxatricyclo[11.2.1.1 ⁵ ,8]heptadeca- 1(15),2,8(17),13-tetraen-7-one[1]	
Chemical Formula	C20H24O4[1][5]	
Molecular Weight	328.40 g/mol [1][5]	
CAS Number	201742-79-2[1]	
Appearance	Crystalline solid	
Melting Point	140-142 °C[1]	

Spectroscopic Data for Structural Elucidation

The definitive structure of **Bipinnatin** J was established through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The final confirmation of its structure was achieved via total synthesis, where the spectroscopic data of the synthetic compound perfectly matched that of the natural product.[6]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **Bipinnatin** J in CDCl₃[6]



Position	¹³ C (ppm)	¹ H (ppm, multiplicity, J in Hz)
1	125.8	
2	118.9	5.95 (s)
3	149.2	
4	10.9	1.85 (s)
5	82.2	5.01 (d, 9.5)
6	36.5	2.35 (m), 2.25 (m)
7	25.9	1.75 (m), 1.65 (m)
8	39.7	2.15 (m)
9	134.5	
10	124.7	5.08 (d, 8.5)
11	146.8	
12	75.1	4.65 (d, 9.0)
13	173.5	
14	8.4	1.98 (s)
15	110.9	4.95 (s), 4.85 (s)
16	22.5	1.70 (s)
17	142.1	
18	115.2	6.25 (s)
19	140.8	
20	20.8	1.90 (s)

Experimental Protocols

Foundational & Exploratory





The characterization of **Bipinnatin** J relies on a suite of standard experimental techniques for natural product chemistry.

3.1. Spectroscopic Analysis

- Sample Preparation: A few milligrams of purified **Bipinnatin** J are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), for NMR analysis.[6]
- 1D NMR (¹H and ¹³C):
 - ¹H NMR spectra are acquired to determine the chemical shift, integration, and coupling constants of protons, providing insights into the electronic environment and connectivity of hydrogen atoms.
 - ¹³C NMR spectra are obtained to identify the chemical shifts of all carbon atoms in the molecule, revealing the carbon skeleton.

2D NMR:

- COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning protons to their respective carbons.[6]
- HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the molecular framework by connecting different spin systems.[6]
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
- High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which allows for the unambiguous determination of its elemental composition (molecular formula).[6]



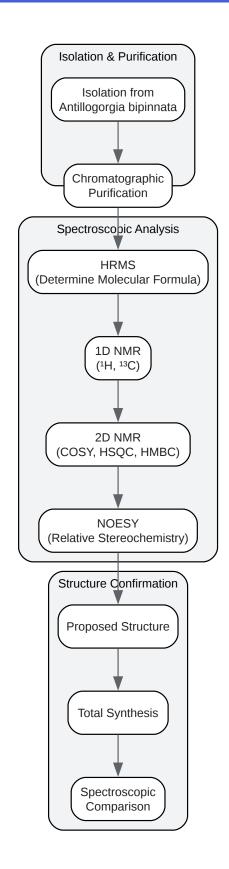
3.2. Total Synthesis for Structural Confirmation

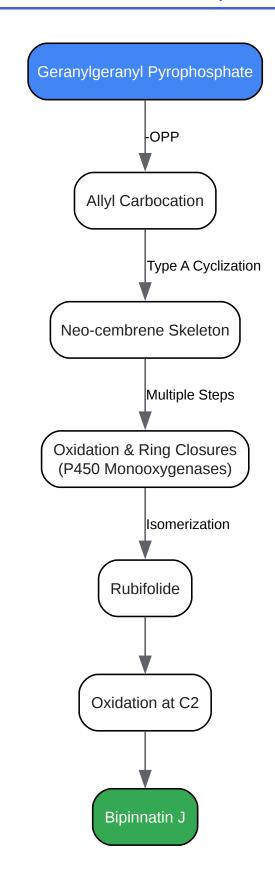
The total synthesis of (±)-**Bipinnatin** J has been achieved, providing the ultimate confirmation of its proposed structure.[2][3][7] A key final step in one of the reported syntheses is a diastereoselective Cr(II)-mediated macrocyclization.[3][7] This intramolecular Nozaki-Hiyama-Kishi reaction forms the 14-membered ring with high stereocontrol.[2]

Visualizations

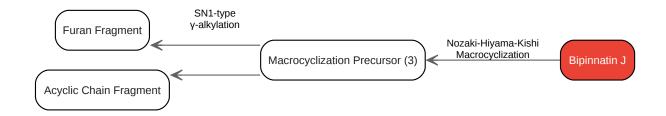
4.1. Workflow for Structure Elucidation











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